2-Anilino-2,3-dimethylbutanenitrile

説明

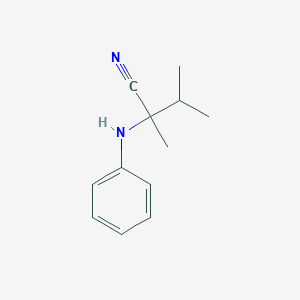

2-Anilino-2,3-dimethylbutanenitrile (CAS 13893-53-3) is a nitrile derivative featuring an anilino (phenylamino) group and two methyl substituents at positions 2 and 3 of the butanenitrile backbone. Its molecular formula is C₁₁H₁₃N₂, with a molecular weight of 173.24 g/mol (SMILES: CC(C)C(C)(N)C#N) . The compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and agrochemicals.

特性

分子式 |

C12H16N2 |

|---|---|

分子量 |

188.27 g/mol |

IUPAC名 |

2-anilino-2,3-dimethylbutanenitrile |

InChI |

InChI=1S/C12H16N2/c1-10(2)12(3,9-13)14-11-7-5-4-6-8-11/h4-8,10,14H,1-3H3 |

InChIキー |

JXCZPKCACQAWAO-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)(C#N)NC1=CC=CC=C1 |

正規SMILES |

CC(C)C(C)(C#N)NC1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues in Pharmaceutical Scaffolds

2-Anilino-2,3-dimethylbutanenitrile shares structural motifs with clinically relevant kinase inhibitors. Key comparisons include:

Key Differences :

- Functional Groups: The nitrile group in this compound distinguishes it from abemaciclib and palbociclib, which feature pyrimidine or pyrido-pyrimidinone cores. This nitrile enhances reactivity in synthetic pathways but reduces direct bioactivity compared to the kinase-inhibiting scaffolds of CDK4/6 inhibitors .

- Biological Activity: Unlike abemaciclib, which directly inhibits CDK4/6 and other kinases, this compound serves as a precursor in synthesizing such bioactive molecules. Its role is analogous to intermediates like 2-amino-2,3-dimethylbutanamide (a herbicide intermediate) but with distinct functional group chemistry .

Comparison with Herbicide Intermediates

The structurally related compound 2-amino-2,3-dimethylbutanamide (C₆H₁₄N₂O) is a racemic mixture used in imidazolinone herbicide synthesis. Key contrasts include:

| Property | This compound | 2-Amino-2,3-dimethylbutanamide |

|---|---|---|

| Functional Group | Nitrile (C≡N) | Amide (CONH₂) |

| Synthetic Use | Precursor for kinase inhibitors | Intermediate for herbicides |

| Crystallography | Not reported | Forms 3D hydrogen-bonded networks |

| Bioactivity | Non-bioactive precursor | Active as a racemic herbicide |

The nitrile group in this compound provides greater synthetic versatility for further functionalization compared to the amide in 2-amino-2,3-dimethylbutanamide, which is locked in its hydrogen-bonded crystalline form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。